3-(2-Nitrophenyl)propanoic acid
Overview
Description
3-(2-Nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H9NO4. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is a white crystalline solid that is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but not easily soluble in water .
Mechanism of Action
Target of Action
3-(2-Nitrophenyl)propanoic acid, also known as NPPA-PTX, is a bioreductive prodrug of paclitaxel (PTX) . The primary targets of this compound are cancer cells, particularly those in hypoxic environments . The compound is designed to remain stable and inactive under normal oxygen conditions but becomes activated in the hypoxic conditions often found within solid tumors .
Mode of Action
NPPA-PTX interacts with its targets through a process known as bioreductive activation . Under hypoxic conditions, the nitro group of the compound is reduced, leading to the release of active PTX . PTX is a well-known anticancer drug that stabilizes microtubules and prevents their depolymerization, thereby inhibiting cell division and promoting apoptosis .
Biochemical Pathways
The activation of NPPA-PTX affects the microtubule dynamics within the cancer cells . By releasing PTX, the compound interferes with the normal breakdown of microtubules during cell division. This disruption prevents the cancer cells from completing mitosis, leading to cell cycle arrest and eventually cell death .
Pharmacokinetics
The pharmacokinetic properties of NPPA-PTX are influenced by its ability to form nanoparticles . These nanoparticles can passively target tumor tissues, enhancing the bioavailability of the drug within the tumor environment . Once in the tumor tissues, NPPA-PTX is thought to be stable in the bloodstream and can completely transform into active PTX .
Result of Action
The activation of NPPA-PTX within tumor tissues leads to significant antitumor activity . Studies have confirmed the effectiveness of NPPA-PTX against both KB cells and MDA-MB-231 cells, two types of cancer cells . The released PTX induces cell cycle arrest and promotes apoptosis, leading to a reduction in tumor size .
Action Environment
The action of NPPA-PTX is heavily influenced by the tumor microenvironment . The hypoxic conditions within solid tumors trigger the activation of the compound, making it a targeted approach for cancer treatment . Furthermore, the ability of NPPA-PTX to form nanoparticles allows it to overcome some of the challenges associated with drug delivery in the tumor environment .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in the body . The nature of these interactions is complex and depends on various factors such as the physiological conditions and the presence of other molecules .
Cellular Effects
3-(2-Nitrophenyl)propanoic acid has been shown to have effects on various types of cells and cellular processes . For example, it has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2-Nitrophenyl)propanoic acid can be synthesized through the amination of acetophenone. The process involves the following steps:
Nitration of Acetophenone: Acetophenone is reacted with nitric acid to generate 3-(2-nitrophenyl)acetone.
Reduction: The 3-(2-nitrophenyl)acetone is then reduced to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 3-(2-Aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenyl ring.
Scientific Research Applications
3-(2-Nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Research has shown its potential in cancer treatment when used in combination with other therapeutic agents.
Industry: It is used in the production of dyes and pharmaceuticals due to its versatile chemical properties.
Comparison with Similar Compounds
3-(4-Nitrophenyl)propanoic acid: Similar structure but with the nitro group in the para position.
2-Nitrobenzenepropanoic acid: Similar structure but with the nitro group directly attached to the benzene ring.
Uniqueness: 3-(2-Nitrophenyl)propanoic acid is unique due to the ortho position of the nitro group, which influences its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers .
Properties
IUPAC Name |
3-(2-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARKUZWAGHQLSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173824 | |
Record name | 3-(2-Nitrophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2001-32-3 | |
Record name | 2-Nitrobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2001-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Nitrophenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2001-32-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-Nitrophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-nitrophenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-(2-Nitrophenyl)propanoic acid utilized in biomaterial applications?
A: this compound plays a crucial role in creating photocleavable linkers for biomaterials. [, ] This molecule can be incorporated into peptide sequences, such as Arg-Gly-Asp-Ser (RGDS), which are known to promote cell adhesion. When attached to a surface via a polymer containing this compound, these peptides can enhance cell attachment and growth. Upon exposure to UV light, the this compound moiety undergoes photocleavage, releasing the attached peptide and any cells adhered to it. [] This controlled detachment mechanism is particularly valuable for applications like cell sheet engineering and 2D cell patterning.
Q2: What makes this compound suitable for controlling surface-initiated polymerization?
A: The structure of this compound makes it an ideal candidate for synthesizing a photolabile initiator for surface-initiated atom transfer radical polymerization (SI-ATRP). [] The molecule contains a bromine atom, enabling its use as an ATRP initiator, and the nitrophenyl group confers photolability. This dual functionality allows for controlled polymer growth from surfaces and subsequent detachment of the polymer chains via UV irradiation. This technique facilitates the analysis of the synthesized polymers, for example, determining their molecular weight through size-exclusion chromatography. []
Q3: Can you provide examples of materials successfully modified with this compound for biomaterial applications?
A: Research demonstrates the successful modification of various materials using this compound. One study highlighted the use of a this compound-containing polymer to functionalize both hydrophilic and hydrophobic surfaces with RGDS peptides. [] This modification significantly improved the adhesion and growth of NIH/3T3 fibroblast and MC3T3-E1 osteoblast-like cells. The same strategy proved effective in enhancing cell adhesion on 3D-printed poly(lactic acid) objects, demonstrating its versatility for diverse biomaterial applications. []
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